Ethyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C28H25ClN2O6. This compound is known for its unique structure, which includes a chlorophenyl group, a pyridylmethyl group, and an imidazolidinyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ETHYL 4-({2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves multiple steps. The primary synthetic route includes the following steps:
Formation of the Imidazolidinyl Ring: This step involves the reaction of 3-chlorophenyl isocyanate with 2-pyridylmethylamine to form the imidazolidinyl ring.
Acetylation: The imidazolidinyl compound is then acetylated using acetic anhydride.
Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinyl compound is coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
ETHYL 4-({2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-({2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-({2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
- ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
- ETHYL 4-({[(2,2,2-TRICHLORO-1-{[(4-ETHYLPHENOXY)ACETYL]AMINO}ETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 4-({2-[1-(3-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23ClN4O4S |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23ClN4O4S/c1-2-35-25(34)17-9-11-19(12-10-17)29-23(32)15-22-24(33)31(21-8-5-6-18(27)14-21)26(36)30(22)16-20-7-3-4-13-28-20/h3-14,22H,2,15-16H2,1H3,(H,29,32) |
InChI Key |
AEBHRBHCFHSBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.